

# Application Notes & Protocols: 3D Printing of PCL Scaffolds for Bone Regeneration

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Caprolactone*

Cat. No.: *B7770092*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Polycaprolactone** (PCL) is a biodegradable polyester approved by the U.S. Food and Drug Administration (FDA) that has garnered significant attention for bone tissue engineering applications.<sup>[1][2][3]</sup> Its favorable properties, including biocompatibility, slow degradation rate, and excellent processability, make it an ideal material for fabricating three-dimensional (3D) scaffolds.<sup>[4][5]</sup> 3D printing, an additive manufacturing technique, allows for the precise fabrication of PCL scaffolds with controlled architecture, such as interconnected porosity, which is crucial for cell infiltration, nutrient transport, and waste removal.<sup>[6][7]</sup> This document provides detailed application notes and protocols for the 3D printing of PCL and PCL-composite scaffolds for bone regeneration, summarizing key quantitative data and experimental methodologies from recent literature.

## Data Presentation: Properties of 3D Printed PCL Scaffolds

The following tables summarize the key physical, mechanical, and biological properties of 3D printed PCL and PCL-composite scaffolds from various studies.

Table 1: Physical and Mechanical Properties of 3D Printed PCL and PCL-Composite Scaffolds

| Scaffold Composition    | 3D Printing Method                           | Pore Size (μm) | Porosity (%)        | Compressive Modulus (MPa) | Compressive Strength (MPa) | Reference |
|-------------------------|----------------------------------------------|----------------|---------------------|---------------------------|----------------------------|-----------|
| PCL                     | Fused Deposition Modeling (FDM)              | 465 ± 63       | 55 (infill density) | -                         | -                          | [8]       |
| PCL/Hydroxyapatite (HA) | Fused Deposition Modeling (FDM)              | 465 ± 63       | 55 (infill density) | -                         | -                          | [8]       |
| PCL                     | Pneumatic-based Bioplotter                   | -              | -                   | -                         | 4.5 (at 50% deformation)   | [9]       |
| PCL/HA                  | Pneumatic-based Bioplotter                   | -              | -                   | Higher than PCL           | 11 (at 50% deformation)    | [9]       |
| PCL                     | FDM                                          | -              | -                   | 468.3                     | -                          | [10]      |
| PCL/PLGA /β-TCP         | FDM                                          | -              | -                   | 299.4 - 317.6             | -                          | [10]      |
| PCL                     | Salt Leaching & 3D Printing (High Temp)      | -              | -                   | 403 ± 19                  | -                          | [5]       |
| PCL                     | Salt Leaching & 3D Printing (Low Temp, NIPS) | -              | -                   | 53 ± 10                   | -                          | [5]       |

Table 2: In Vitro Biological Performance of 3D Printed PCL Scaffolds

| Scaffold                       | Compositio                     | Cell Type                                         | Assay | Time Point     | Result                                    | Reference |  |
|--------------------------------|--------------------------------|---------------------------------------------------|-------|----------------|-------------------------------------------|-----------|--|
| n                              |                                |                                                   |       |                |                                           |           |  |
| PCL/HA (55% infill)            | Bone Marrow                    | Alkaline                                          | -     | 1, 3, 7 days   | Highest among tested infill densities     | [8]       |  |
|                                | Stromal Cells (BMSCs)          | Phosphatase (ALP) Activity                        |       |                |                                           |           |  |
|                                |                                |                                                   |       |                |                                           |           |  |
| PCL/HA (55% infill)            | Bone Marrow                    | Calcium Salt                                      | -     | 1, 3, 7 days   | Highest among tested infill densities     | [8]       |  |
|                                | Stromal Cells (BMSCs)          | Deposition                                        |       |                |                                           |           |  |
|                                |                                |                                                   |       |                |                                           |           |  |
| PCL/HA                         | -                              | Alamar Blue (Cell Viability)                      | -     | 1, 3, 7 days   | ~10% more reduction than plain PCL        | [9]       |  |
| PCL/β-TCP (increasing β-TCP %) | C3H10T1/2 cells                | Cell Proliferation                                |       |                |                                           |           |  |
| PCL/β-TCP (increasing β-TCP %) | C3H10T1/2 cells                | Osteogenic Differentiation (ALP activity)         | -     | 7, 14, 21 days | Increased with calcium phosphate presence | [3]       |  |
| Freeze-dried PRP-coated PCL    | Dental Pulp Stem Cells (DPSCs) | ALP Activity                                      | -     |                | Significantly higher than bare PCL        | [11]      |  |
| Freeze-dried PRP-coated PCL    | Dental Pulp Stem Cells (DPSCs) | Osteogenic Gene Expression (ALP, RUNX2, OCN, OPN) |       |                |                                           |           |  |

## Experimental Protocols

### Protocol 1: Fabrication of PCL/Hydroxyapatite (HA) Scaffolds using Fused Deposition Modeling (FDM)

This protocol is based on the methodology for creating PCL/HA composite scaffolds with varying infill densities.[\[8\]](#)

#### 1. Materials and Equipment:

- **Polycaprolactone (PCL)** powder
- Hydroxyapatite (HA) powder (20% weight ratio)[\[8\]](#)
- Twin-screw extruder
- Filament winder
- Fused Deposition Modeling (FDM) 3D printer
- Digital caliper
- Scanning Electron Microscope (SEM)

#### 2. Procedure:

##### • Filament Fabrication:

1. Thoroughly mix PCL and HA powders.
2. Feed the mixture into a twin-screw extruder to produce a composite filament.
3. Use a filament winder to collect the extruded filament.

##### • Scaffold Design:

1. Design the scaffold using CAD software with a gyroid infill pattern.[\[8\]](#)
2. Set desired dimensions (e.g., 15 x 15 x 2 mm<sup>3</sup>).[\[8\]](#)

3. Generate multiple models with varying infill densities (e.g., 40%, 45%, 50%, 55%, 60%).[\[8\]](#)

- 3D Printing:

1. Load the PCL/HA filament into the FDM printer.

2. Set the printing parameters:

- Layer height: 200  $\mu\text{m}$ [\[8\]](#)
- Printing speed: 80 mm/s[\[8\]](#)
- Nozzle temperature: Optimized for PCL/HA filament
- Table temperature: 30 °C[\[8\]](#)

3. Print the scaffolds according to the designed models.

- Characterization:

1. Measure the dimensions of the printed scaffolds using a digital caliper.

2. Analyze the surface morphology and pore structure using SEM.

## Protocol 2: In Vitro Osteogenic Differentiation of Stem Cells on PCL Scaffolds

This protocol outlines the general procedure for seeding cells onto 3D printed scaffolds and assessing their osteogenic differentiation.

### 1. Materials and Equipment:

- 3D printed PCL or PCL-composite scaffolds
- Mesenchymal stem cells (e.g., BMSCs or DPSCs)[\[8\]](#)[\[11\]](#)
- Basal culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin[\[12\]](#)

- Osteogenic induction medium (basal medium supplemented with dexamethasone,  $\beta$ -glycerophosphate, and ascorbic acid)
- Cell culture incubator (37°C, 5% CO<sub>2</sub>)
- Alkaline Phosphatase (ALP) activity assay kit
- Alizarin Red S staining solution for calcium deposition
- Reagents for RNA extraction and qRT-PCR (for gene expression analysis)

## 2. Procedure:

- Scaffold Sterilization:
  1. Sterilize the scaffolds by soaking in 70-95% ethanol for 24 hours, followed by washing three times with sterile Phosphate Buffered Saline (PBS).[\[12\]](#)
  2. Alternatively, use ethylene oxide or gamma irradiation for sterilization.
  3. Pre-incubate scaffolds in basal culture medium for at least 3 hours before cell seeding.[\[12\]](#)
- Cell Seeding:
  1. Harvest and count the desired stem cells.
  2. Seed a defined number of cells (e.g., 20,000 cells per scaffold) onto each scaffold in a multi-well plate.[\[13\]](#)
  3. Allow cells to adhere for a few hours in the incubator before adding more culture medium.
- Osteogenic Induction:
  1. After 24-48 hours of initial culture in basal medium, replace the medium with osteogenic induction medium.
  2. Culture the cell-seeded scaffolds for up to 21 days, changing the medium every 2-3 days.
- Assessment of Osteogenic Differentiation:

1. ALP Activity: At desired time points (e.g., 7, 14, and 21 days), lyse the cells on the scaffolds and measure ALP activity using a commercial kit according to the manufacturer's instructions.[11]
2. Calcium Deposition (Alizarin Red S Staining): At the end of the culture period, fix the cell-seeded scaffolds, and stain for calcium deposits using Alizarin Red S solution. For quantification, the stain can be dissolved and the absorbance measured.[8]
3. Osteogenic Gene Expression: At various time points, extract total RNA from the cells on the scaffolds. Perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of key osteogenic marker genes such as RUNX2, ALP, Osteocalcin (OCN), and Osteopontin (OPN).[11]

## Protocol 3: In Vivo Evaluation of Bone Regeneration in a Calvarial Defect Model

This protocol describes a common animal model for assessing the bone regeneration capacity of PCL scaffolds.

### 1. Materials and Equipment:

- 3D printed PCL scaffolds (sterilized)
- Sprague Dawley rats or other suitable animal model[14]
- General anesthetic for rodents
- Surgical instruments
- Micro-computed tomography (micro-CT) scanner
- Histology processing equipment and reagents (e.g., hematoxylin and eosin, Masson's trichrome stains)

### 2. Procedure:

- Surgical Procedure:

1. Anesthetize the animal following approved institutional guidelines.
2. Create a critical-sized defect (e.g., 5 mm diameter) in the calvaria (skull).[\[11\]](#)
3. Implant the sterile 3D printed scaffold into the defect site. A control group with an empty defect should be included.
4. Suture the incision.

- Post-Operative Care and Monitoring:
  1. Provide appropriate post-operative care, including analgesics.
  2. Monitor the animals for any signs of infection or adverse reactions.
- Analysis of Bone Regeneration:
  1. At predetermined time points (e.g., 4, 8, or 12 weeks), euthanize the animals.
  2. Micro-CT Analysis: Harvest the calvaria and perform micro-CT scanning to quantitatively assess new bone formation, bone volume, and scaffold integration.
  3. Histological Analysis: Decalcify the bone samples (if necessary), embed in paraffin, and section. Stain the sections with H&E (for general morphology and cell infiltration) and Masson's trichrome (to distinguish bone from soft tissue) to evaluate the quality of the regenerated tissue.

## Visualizations: Workflows and Signaling Pathways Experimental Workflow for PCL Scaffold Development

[Click to download full resolution via product page](#)

Caption: Workflow for PCL scaffold fabrication, in vitro, and in vivo evaluation.

# Signaling Pathway in Mechanotransduction for Osteogenesis



[Click to download full resolution via product page](#)

Caption: RhoA/ROCK2 signaling in scaffold-mediated osteogenesis.[15]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Recent advances on 3D-printed PCL-based composite scaffolds for bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards Polycaprolactone-Based Scaffolds for Alveolar Bone Tissue Engineering: A Biomimetic Approach in a 3D Printing Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic characterization of 3D-printed PCL/β-TCP scaffolds for biomedical devices and bone tissue engineering: influence of composition and porosity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent advances on 3D-printed PCL-based composite scaffolds for bone tissue engineering [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. OBM Transplantation | Poly ε-Caprolactone Scaffolds: Advancements in Bone Regeneration and Grafting [lidsen.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. compmech.unipv.it [compmech.unipv.it]
- 10. Fabrication and Evaluation of PCL/PLGA/β-TCP Spiral-Structured Scaffolds for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. PCL/Graphene Scaffolds for the Osteogenesis Process - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. 3D-Printed Polycaprolactone/Hydroxyapatite Bionic Scaffold for Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: 3D Printing of PCL Scaffolds for Bone Regeneration]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b7770092#3d-printing-of-pcl-scaffolds-for-bone-regeneration>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)